molecular formula C10H10Cl2N2O2 B1369630 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine CAS No. 919784-85-3

4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine

Cat. No. B1369630
CAS RN: 919784-85-3
M. Wt: 261.1 g/mol
InChI Key: CWLKAWOIVKGBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine, also known as DCMP, is a chemical compound that has been extensively used in scientific research. DCMP is a heterocyclic compound that contains both a pyridine and a morpholine ring. It is a white crystalline solid that is sparingly soluble in water.

Scientific Research Applications

I have conducted a thorough search, but unfortunately, there is limited information available online regarding the specific scientific research applications of 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine . The available resources mostly provide product and safety information without detailing its use in research .

properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-5-7(6-13-9(8)12)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLKAWOIVKGBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592488
Record name (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919784-85-3
Record name (5,6-Dichloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (3.2 mL; 36.0 mmol) was added to a solution of 5,6 dichloronicotinic acid (5.76 g; 30.0 mmol) and 4M hydrogen chloride in dioxane (7.5 mL; 30 mmol) in DCM (50 mL). The mixture was stirred at RT for 18 hours, the DCM evaporated in vacuo, the residue azeotroped with toluene (2×15 mL) and added to a solution of morpholine (3.1 mL; 36.0 mmol) and triethylamine (10.0 mL; 72 mmol) in DCM (150 mL). The mixture was stirred at RT for 18 hours, the DCM evaporated in vacuo, and the residue partitioned between water (75 mL) and ethyl acetate (100 mL). The organic layer was washed with brine, dried (MgSO4) and evaporated to a residue which was chromatographed on silica, eluting with 50% ethyl acetate in isohexane, to give the desired compound (7.1 g).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
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4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
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4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
Reactant of Route 6
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4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine

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